molecular formula C13H9ClF4N2OS B2932851 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-79-0

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2932851
CAS No.: 339101-79-0
M. Wt: 352.73
InChI Key: MNCSVLCBUUWPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative featuring a 2-chloro-6-fluorobenzylsulfanyl substituent at position 2, a methyl group at position 3, and a trifluoromethyl group at position 6. The compound’s structure combines electron-withdrawing groups (Cl, F, CF₃) and a sulfur-containing side chain, which are common in agrochemicals and pharmaceuticals due to their influence on stability, lipophilicity, and bioactivity.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF4N2OS/c1-20-11(21)5-10(13(16,17)18)19-12(20)22-6-7-8(14)3-2-4-9(7)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCSVLCBUUWPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC2=C(C=CC=C2Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone , belonging to the pyrimidine family, has garnered attention due to its potential biological activities, particularly in antiviral and anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyrimidine ring which is known for its diverse biological activities.
  • Substituents including a chlorofluorobenzyl group and a trifluoromethyl group , which may enhance its pharmacological properties.

Research indicates that the compound exhibits significant activity against HIV-1. The mechanism involves:

  • Inhibition of the HIV-1 reverse transcriptase (RT) , a critical enzyme in the viral replication process. The compound demonstrated picomolar activity against wild-type HIV-1 and maintained efficacy against clinically relevant mutants .
  • The presence of stereogenic centers in the compound influences its binding affinity and selectivity towards the HIV-1 RT, with specific configurations correlating with enhanced antiviral activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity IC50 Value Target Reference
HIV-1 Reverse TranscriptasePicomolar rangeHIV-1 RT
Telomerase Inhibition0.8 ± 0.07 µMTelomerase
Anticancer ActivityIC50 values ranging from 18.45 to 22.28 µg/mLGastric cancer cell line SGC-7901

Study 1: Antiviral Efficacy

A study focused on a series of related compounds showed that those with structural similarities to our target compound exhibited significant antiviral properties. The research emphasized the importance of substituent positions on the benzyl moiety in determining antiviral potency against HIV .

Study 2: Anticancer Potential

Another investigation evaluated the compound's effects on gastric cancer cells. The results indicated that certain derivatives demonstrated notable cytotoxicity, suggesting potential for development as anticancer agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of the target compound with structurally related pyrimidinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight LogP (Estimated) Key Features
Target Compound 2-(2-Cl-6-F-benzylsulfanyl), 3-Me, 6-CF₃ C₁₄H₁₀ClF₄N₂OS* ~352.76 3.8–4.2 High lipophilicity due to CF₃ and halogenated benzyl group; compact structure
2-[(2-Cl-6-F-benzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone 2-(2-Cl-6-F-benzylsulfanyl), 6-Et C₁₃H₁₂ClFN₂OS 298.76 3.2 Lower MW and LogP due to absence of CF₃; ethyl group may enhance metabolic stability
2-{[2-(4-Cl-phenyl)-2-oxoethyl]sulfanyl}-3-Et-6-CF₃-4(3H)-pyrimidinone 2-(4-Cl-phenyl-oxoethylsulfanyl), 3-Et, 6-CF₃ C₁₅H₁₂ClF₃N₂O₂S 376.79 4.1 Oxoethyl side chain introduces polarity; higher MW and LogP
2-(isoPropylsulfanyl)-3-Ph-6-CF₃-4(3H)-pyrimidinone 2-(iPr-sulfanyl), 3-Ph, 6-CF₃ C₁₄H₁₃F₃N₂OS 320.33 4.5 Aromatic phenyl group increases LogP; bulkier substituents may hinder solubility
Thieno[2,3-d]pyrimidinone derivative Thieno-fused core, 5,6-Me, 3-Et C₁₇H₁₆ClFN₂OS₂ 382.90 4.6 Fused ring system enhances rigidity; sulfur-rich structure influences electronic properties

*Hypothetical formula based on structural analogs.

Key Observations :

  • Trifluoromethyl Group: The target compound’s CF₃ group enhances lipophilicity (LogP ~4) compared to non-CF₃ analogs (e.g., 298.76 MW compound in ). This group is known to improve metabolic stability and target binding in medicinal chemistry .
  • Similar motifs are prevalent in kinase inhibitors .
  • Core Modifications: Replacing the pyrimidinone core with a thieno[2,3-d]pyrimidinone (as in ) introduces planarity and alters electronic distribution, which could affect solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.